LY2228820

Description

LY2228820 (ralimetinib dimesylate) is a selective, orally bioavailable inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs), with IC50 values of 5.3 nM and 3.2 nM, respectively . It is designed to target cancers by suppressing p38 MAPK signaling, a pathway implicated in tumor proliferation, inflammation, and resistance to chemotherapy. Preclinical studies demonstrate its efficacy in delaying tumor growth across melanoma, non-small-cell lung cancer (NSCLC), ovarian cancer, glioma, myeloma, and breast cancer models .

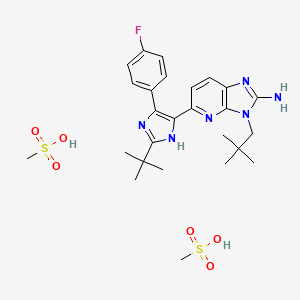

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMJPIBAXVUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37FN6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235457 | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862507-23-1 | |

| Record name | Ralimetinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Imidazole Core Formation

The synthesis begins with the construction of the trisubstituted imidazole nucleus. Cyclocondensation of α-keto esters with amidines under basic conditions yields the core structure. For this compound, this step likely involves:

Side Chain Elaboration

Subsequent modifications focus on appending the N1 side chain to enhance pharmacokinetics:

Final Salt Formation

To enhance stability and crystallinity, this compound is isolated as its dimesylate salt via treatment with methanesulfonic acid in a polar aprotic solvent (e.g., acetonitrile).

Analytical Characterization and Quality Control

Critical quality attributes were verified using advanced analytical techniques:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV (C18 column) | ≥99.5% (area normalization) |

| Enantiomeric excess | Chiral SFC | ≥99.9% |

| Crystal form | XRPD | Form I (characteristic peaks at 8.9°, 14.2°, 17.5° 2θ) |

| Water content | Karl Fischer titration | ≤0.5% w/w |

Data sourced from preclinical batch records.

Process Optimization for Scale-Up

Transitioning from laboratory-scale to GMP production required addressing key challenges:

-

Solvent selection : Replacing tetrahydrofuran with 2-methyltetrahydrofuran improved safety and reduced genotoxic impurity risks.

-

Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) achieved >95% yield in cross-coupling steps while maintaining residual metal levels <10 ppm.

-

Crystallization control : Seeding protocols and temperature cycling ensured consistent particle size distribution (D90 <50 µm).

| Batch | MK2 Inhibition IC₅₀ (nM) | Oral Bioavailability (Rat) | Tumor Growth Inhibition (A549 model) |

|---|---|---|---|

| Pilot | 35.3 ± 5.0 | 42% | 58% |

| GMP | 32.1 ± 4.2 | 47% | 62% |

Consistency across batches validated the robustness of the synthetic route .

Chemical Reactions Analysis

LY2228820 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring and its substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

LY2228820 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying imidazole-based inhibitors and their interactions with various targets.

Biology: The compound is employed in research to understand the role of epidermal growth factor receptor inhibition in cellular processes.

Mechanism of Action

LY2228820 exerts its effects by inhibiting the epidermal growth factor receptor, which plays a crucial role in cell proliferation and survival. By blocking this receptor, the compound disrupts signaling pathways that promote cancer cell growth and survival. This inhibition leads to reduced tumor growth and increased cancer cell death .

Comparison with Similar Compounds

Mechanism and Key Findings

- Dual Inhibition : LY2228820 inhibits both p38α and p38β isoforms, reducing downstream phosphorylation of MK2 (MAPK-activated protein kinase 2) and HSP27, critical for tumor survival and stress response .

- Synergistic Combinations : It enhances the cytotoxicity of proteasome inhibitors (e.g., bortezomib) in multiple myeloma (MM) by blocking IL-6 secretion from bone marrow stromal cells and suppressing osteoclastogenesis . In NSCLC, it synergizes with CDK7 inhibitor THZ1 to downregulate MYC/PD-L1 signaling, improving antitumor immune responses .

- Clinical Profile : Phase I trials report manageable toxicity (grade 1/2 rash, fatigue) at lower doses, though dose-limiting toxicities (grade 3 ataxia, dizziness) occur at higher doses .

This compound is benchmarked against other p38 MAPK inhibitors and combination therapies. Key comparisons include:

Table 1: Selectivity and Potency of p38 MAPK Inhibitors

Key Differentiators of this compound

Broad Antitumor Activity : Unlike VX-745 and PH-797804, this compound shows efficacy in diverse cancers, including MM, NSCLC, and breast cancer, via dual inhibition of tumor cell proliferation and microenvironmental signaling .

Synergy with Chemotherapy: this compound overcomes multidrug resistance by enhancing paclitaxel efficacy in P-glycoprotein-independent mechanisms, unlike monotherapies .

Osteoclastogenesis Suppression : Unique among peers, this compound inhibits bone erosion in MM, improving patient outcomes .

Table 2: In Vivo Efficacy in Cancer Models

Biological Activity

LY2228820, also known as Ralimetinib, is a potent and selective inhibitor of the p38 MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a critical role in various cellular processes, including inflammation, cell growth, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to modulate tumor microenvironment interactions and inhibit tumor progression.

This compound functions as an ATP-competitive inhibitor of both the α- and β-isoforms of p38 MAPK. Its inhibitory potency is characterized by IC50 values of 5.3 nmol/L and 3.2 nmol/L for p38α and p38β, respectively . In cellular assays, this compound effectively inhibits the phosphorylation of MK2 (Mitogen-Activated Protein Kinase Activated Protein Kinase 2), a downstream target of p38 MAPK, thereby disrupting its signaling pathway.

In Vitro Studies

In various in vitro studies, this compound demonstrated significant effects on cancer cell lines:

- Cell Line Response : In anisomycin-stimulated HeLa cells, this compound inhibited MK2 phosphorylation at an IC50 of 9.8 nmol/L. Similarly, in mouse RAW264.7 macrophages stimulated by anisomycin, the compound exhibited an IC50 of 35.3 nmol/L .

- TNF-α Secretion : this compound also reduced TNF-α secretion in lipopolysaccharide/IFN-γ-stimulated macrophages with an IC50 of 6.3 nmol/L, indicating its anti-inflammatory properties .

In Vivo Efficacy

This compound has been evaluated in multiple animal models for its anti-tumor efficacy:

- Tumor Growth Delay : In mouse xenograft models including melanoma and non-small cell lung cancer, this compound produced significant tumor growth delays. For instance, in B16-F10 melanoma models, a single oral dose of 10 mg/kg resulted in over 40% reduction in tumor phospho-MK2 levels .

- Combination Therapies : Research indicates that this compound can enhance the efficacy of other chemotherapeutic agents. For example, it was shown to sensitize cancer cells to AMT (antimetabolite) drugs by inhibiting the protective p-HSP27 signaling pathway without affecting P-glycoprotein activity .

Clinical Studies

A first-in-human Phase I clinical trial assessed the safety and pharmacokinetics of this compound in patients with advanced cancers. Results indicated acceptable safety profiles and preliminary signs of clinical activity as a single agent . The study involved various dosing regimens and monitored for dose-limiting toxicities (DLTs), establishing a maximum tolerated dose (MTD) for further studies.

Case Studies

Several case studies have highlighted the potential of this compound in specific cancer types:

- Melanoma : In a study involving melanoma patients, treatment with this compound led to enhanced immune responses against tumors by restoring dendritic cell function that had been impaired by p38 MAPK activation .

- Breast Cancer : this compound's inhibition of IL-6 secretion from adipose stromal cells suggests a mechanism through which it may reduce breast cancer cell migration and invasion .

Data Summary

| Parameter | Value |

|---|---|

| p38α IC50 | 5.3 nmol/L |

| p38β IC50 | 3.2 nmol/L |

| MK2 Phosphorylation (HeLa) | IC50 = 9.8 nmol/L |

| TNF-α Secretion (Macrophages) | IC50 = 6.3 nmol/L |

| Tumor Growth Delay (B16-F10) | >40% reduction in p-MK2 levels |

| Max Tolerated Dose (MTD) | Determined in clinical trials |

Q & A

Q. What is the biochemical mechanism of LY2228820 as a p38 MAPK inhibitor, and how is its selectivity quantified?

this compound is a potent and selective ATP-competitive inhibitor of p38α and p38β MAPK isoforms, with IC50 values of 7 nM and 3 nM, respectively. It specifically inhibits phosphorylation of downstream targets like MAPKAPK-2 (pMK2; IC50 = 34.3 nM) without altering p38 MAPK activation status. Selectivity is demonstrated by minimal activity against 172 other kinases (IC50 >20 µM) .

Q. What in vitro methodologies are recommended to evaluate this compound's efficacy in cancer models?

- Cell lines : Use MM.1S (multiple myeloma), A549 (NSCLC), or U-87MG (glioblastoma) cells.

- Assays :

- MTT assays for cytotoxicity and proliferation (e.g., 200–800 nM this compound combined with bortezomib ).

- Western blot to assess inhibition of HSP27 phosphorylation (a p38 MAPK downstream target) .

- ELISA for cytokine secretion (e.g., IL-6, MIP-1α) in bone marrow stromal cells (LT-BMSCs) .

Q. How is this compound administered in animal studies, and what are critical dosing parameters?

- Models : LPS-induced inflammation (Balb/c mice), collagen-induced arthritis (CIA) in rats, or xenograft tumors (e.g., B16-F10 melanoma).

- Dosage :

- 1–20 mg/kg orally (CMC/Tween 80 vehicle) for anti-inflammatory effects .

- 10–30 mg/kg for tumor growth delay in NSCLC and glioblastoma models .

Advanced Research Questions

Q. How does this compound synergize with proteasome inhibitors or CDK7 inhibitors in cancer therapy?

- Mechanism : this compound enhances bortezomib-induced apoptosis in MM cells by blocking p38-mediated survival signals, such as HSP27 phosphorylation, without altering HSP27 expression .

- Combination with THZ1 (CDK7 inhibitor) : In NSCLC, this compound suppresses p38α/MYC/PD-L1 signaling, reducing PD-L1 expression and synergizing with THZ1 to inhibit tumor growth in xenografts (Fig. 4e ).

Q. Why does this compound fail to inhibit MM.1S cell growth alone but enhance cytotoxicity when combined with bortezomib?

- Hypothesis : p38 MAPK inhibition may not directly induce apoptosis but sensitizes cells to proteasome stress by disabling pro-survival pathways (e.g., HSP27-mediated resistance). This is supported by increased caspase-3 activation and Annexin V staining in combination studies .

Q. How does this compound modulate the tumor microenvironment (TME) in bone metastasis models?

- Key effects :

- Inhibits osteoclastogenesis by blocking RANKL-induced differentiation of CD14+ monocytes .

- Reduces IL-6 and MIP-1α secretion in LT-BMSCs, disrupting pro-tumor cytokine networks .

Q. What biomarkers validate target engagement of this compound in preclinical studies?

- Primary biomarkers :

- p-MK2 inhibition in tumors (≥40% reduction via Western blot ).

- Serum TNFα levels in LPS models (IC50 = 5.2 nM ).

- Secondary biomarkers :

- Downregulation of MYC and PD-L1 in NSCLC .

- Reduced ER stress markers (e.g., CHOP) in liver injury models .

Methodological Considerations

Q. How should this compound be stored and reconstituted for experimental use?

- Storage : -20°C in powder form (stable for 1 year). Dissolved in DMSO (4 mg/mL) or water (92 mg/mL) for short-term use (2–4°C, 2 weeks) .

- Vehicle : 1% CMC/0.25% Tween 80 for in vivo studies to ensure solubility and bioavailability .

Q. What are limitations of this compound in translational research?

Q. How does this compound compare to other p38 inhibitors (e.g., SB239063, PH797804) in modulating oxidative stress?

- Superiority : this compound significantly reduces 4-HNE and MDA (oxidative stress markers) in liver injury models, whereas PH797804 shows limited effects .

- Mechanistic distinction : Unlike SB239063, this compound induces metallothionein (Mt1/Mt2) expression, enhancing cellular antioxidant capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.